molecular formula C7H9N3O3 B1370319 (3-Methoxy-4-nitrophenyl)hydrazine CAS No. 648917-64-0

(3-Methoxy-4-nitrophenyl)hydrazine

Cat. No.: B1370319
CAS No.: 648917-64-0
M. Wt: 183.16 g/mol
InChI Key: PCZJMSVFHJMNSC-UHFFFAOYSA-N
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Description

(3-Methoxy-4-nitrophenyl)hydrazine is an organic compound characterized by the presence of a methoxy group at the third position and a nitro group at the fourth position on a phenyl ring, with a hydrazine functional group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-nitrophenyl)hydrazine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3-Methoxy-4-nitrobenzaldehyde+Hydrazine hydrateThis compound\text{3-Methoxy-4-nitrobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 3-Methoxy-4-nitrobenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

    Reduction: (3-Methoxy-4-aminophenyl)hydrazine.

    Substitution: Various substituted hydrazine derivatives.

    Oxidation: (3-Hydroxy-4-nitrophenyl)hydrazine.

Scientific Research Applications

(3-Methoxy-4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-nitrophenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group may also contribute to the compound’s biological activity through redox reactions and the generation of reactive oxygen species.

Comparison with Similar Compounds

  • (3-Methoxy-4-aminophenyl)hydrazine
  • (3-Hydroxy-4-nitrophenyl)hydrazine
  • (3-Methoxy-4-nitrophenyl)hydrazone

Comparison: (3-Methoxy-4-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Biological Activity

(3-Methoxy-4-nitrophenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antioxidant, anticancer, and antimicrobial properties, underpinned by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a methoxy group and a nitro group on a phenyl ring, which may influence its reactivity and biological interactions. The presence of these functional groups is crucial for its biological efficacy.

Antioxidant Activity

Antioxidants are vital in combating oxidative stress, which is implicated in various diseases. Studies have demonstrated that hydrazone derivatives, including those related to this compound, exhibit significant antioxidant properties.

  • DPPH Radical Scavenging Activity : Research shows that compounds similar to this compound have been tested using the DPPH radical scavenging method. For instance, one study indicated that certain derivatives displayed antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .
CompoundDPPH Scavenging Activity (IC50 µM)Comparison to Ascorbic Acid
3-Methoxy-4-nitrophenyl hydrazineTBDHigher than Vitamin C

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Specifically, studies have utilized the MTT assay to evaluate cytotoxicity against cancer cell lines.

  • Cell Line Testing : In vitro studies have shown that derivatives with similar structures exhibit varying degrees of cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. For example, certain hydrazone derivatives were found to be significantly more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
U-87TBD6.08 (Saturosporin)
MDA-MB-231TBD6.08 (Saturosporin)

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains.

  • Bacterial Inhibition : Compounds derived from nitrophenyl hydrazines demonstrated notable antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the hydrazone structure can enhance antibacterial efficacy .
Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies

  • Hydrazone Derivatives : A study synthesized various hydrazone derivatives and evaluated their biological activities. Some showed potent antioxidant and anticancer activities, suggesting that the structural features of these compounds are critical for their efficacy .
  • Structure–Activity Relationship : Research into the structure–activity relationship of nitrophenyl hydrazones revealed that specific substitutions on the phenyl ring significantly influenced their biological activities, including selectivity against cancer cell lines .

Properties

IUPAC Name

(3-methoxy-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-7-4-5(9-8)2-3-6(7)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJMSVFHJMNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619414
Record name (3-Methoxy-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648917-64-0
Record name (3-Methoxy-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methoxy-4-nitrophenyl)hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (2.5 g, 14.60 mmol) in ethanol (25 mL) was added hydrazine hydrate (2.1 g, 43.8 mmol). The reaction mixture was refluxed for 3-4 h. The reaction mixture was concentrated to afford 2.0 g of desired product. 1H NMR (300 MHz, DMSO do): δ 3.84 (s, 3H), 4.46 (s, 2H), 6.31 (d, J=9.3 Hz, 1H), 6.50 (s, 1H), 7.83 (d, J=9.3 Hz, 1H), 8.25 (s, 1H); MS (m/z): (184.01 M)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.5 ml of hydrazine hydrate were added dropwise to the solution of 3.2 g of 4-fluoro-2-methoxynitrobenzene in 15 ml of N-methylpyrolidone and the mixture was stirred for 2 hours, which initially resulted in gentle heating. The mixture was then diluted with 50 ml of water and stirred, and a precipitate formed which was filtered off with suction and dried under reduced pressure.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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